molecular formula C10H13N3O B13523241 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol CAS No. 286943-84-8

5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol

Cat. No.: B13523241
CAS No.: 286943-84-8
M. Wt: 191.23 g/mol
InChI Key: FQXZEMJVGYXBEY-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol is a synthetically valuable chemical building block featuring a stereochemically defined 2,5-diazabicyclo[2.2.1]heptane scaffold. This molecular framework is recognized in medicinal chemistry as a privileged structure, meaning it is capable of providing high-affinity ligands for multiple biological targets . The rigid, bicyclic diamine core serves as an excellent conformationally restricted surrogate for piperazine, often used to enhance potency, selectivity, and metabolic stability in drug candidates. Compounds based on the 2,5-diazabicyclo[2.2.1]heptane structure have been extensively researched and demonstrate a diverse range of therapeutic potentials . These include serving as key components in antibiotics, as well as acting as inhibitors for enzymes like histone deacetylase . Furthermore, this scaffold is found in molecules that exhibit high affinity for neuronal acetylcholine receptors, indicating significant promise for neurological disorder research . The specific structure of this compound, which links a pyridin-3-ol group to the (1S,4S)-diazabicycloheptane core, makes it a versatile intermediate for constructing more complex molecules targeted at these and other biological pathways. This product is intended for research and development purposes exclusively. 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

286943-84-8

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol

InChI

InChI=1S/C10H13N3O/c14-10-2-9(3-11-5-10)13-6-7-1-8(13)4-12-7/h2-3,5,7-8,12,14H,1,4,6H2/t7-,8-/m0/s1

InChI Key

FQXZEMJVGYXBEY-YUMQZZPRSA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C3=CC(=CN=C3)O

Canonical SMILES

C1C2CNC1CN2C3=CC(=CN=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol typically involves multiple steps:

    Formation of the Diazabicycloheptane Core: This step often starts with the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a dihalide can form the bicyclic structure.

    Attachment of the Pyridin-3-ol Group: This involves the coupling of the diazabicycloheptane core with a pyridin-3-ol derivative. This step may require catalysts such as palladium or copper to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-ol moiety, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the nitrogen atoms in the diazabicycloheptane ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts for Substitution: Palladium on carbon (Pd/C), copper(I) iodide (CuI).

Major Products

    Oxidation: Formation of pyridin-3-one derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Various substituted diazabicycloheptane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological structures. It may also serve as a ligand in the study of protein-ligand interactions.

Medicine

Medically, this compound has potential applications in drug development. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In industry, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity. It may also find applications in the development of new coatings and adhesives.

Mechanism of Action

The mechanism by which 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol exerts its effects is largely dependent on its interaction with molecular targets. The diazabicycloheptane moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridin-3-ol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The diazabicyclo[2.2.1]heptane framework is a recurring motif in medicinal and catalytic chemistry. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Key Applications Distinguishing Features
5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol Pyridin-3-ol at position 5 Asymmetric catalysis, ligand design Rigid bicyclic core; hydroxyl group enhances hydrogen-bonding capability
(R,Z)-PHAR-DBH-Me [()] 18-oxooctadec-9-en-7-yl phenylacetate chain CB1/CB2/TRPV1 receptor agonist Long aliphatic chain and ester group enable lipid membrane penetration; used in cardiovascular studies
(E)-1-(2-Hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one [()] Pyridin-2-yl group; α,β-unsaturated ketone Unspecified (likely kinase inhibition or photodynamic therapy) Extended conjugation system for electronic modulation; (1R,4R) stereochemistry alters binding geometry
6-Fluoro-1,4-dihydro-4-oxo-7-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]quinoline-3-carboxylic acid [()] Fluoroquinolone-carboxylic acid Antibacterial agent Fluoroquinolone scaffold enhances DNA gyrase inhibition; carboxylic acid improves solubility

Pharmacological and Catalytic Properties

  • Stereochemical Impact : The (1S,4S) configuration in the target compound optimizes coordination with transition metals (e.g., Cu, Pd), enhancing enantioselectivity in catalytic reactions compared to (1R,4R) analogs .
  • Receptor Binding : PHAR-DBH-Me demonstrates multi-receptor agonism due to its lipophilic tail, whereas the target compound’s pyridin-3-ol group favors polar interactions, suggesting divergent therapeutic targets .
  • Antibacterial Activity: The fluoroquinolone derivative in leverages the diazabicyclo core for bacterial enzyme inhibition, a role distinct from the target compound’s catalytic applications .

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound improves aqueous solubility relative to PHAR-DBH-Me’s esterified structure.
  • Thermodynamic Stability : Rigidity of the bicyclic system reduces conformational entropy, enhancing stability compared to linear analogs like Phenformin ().

Biological Activity

5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol, a compound derived from the diazabicyclo[2.2.1]heptane framework, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and findings from recent research studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Property Details
IUPAC Name 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol
Molecular Formula C12_{12}H16_{16}N2_{2}O
Molecular Weight 204.27 g/mol

This compound features a bicyclic structure that contributes to its unique interactions with biological targets.

The biological activity of 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The diazabicyclic moiety allows for effective binding to target sites, influencing enzyme activity and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Ligand Formation : It can form stable complexes with metal ions such as copper, enhancing its biochemical activity.
  • Apoptosis Induction : Certain derivatives of this compound have demonstrated the ability to induce apoptosis in cancer cells through caspase-dependent pathways.

Biological Activity Studies

Recent studies have evaluated the antiproliferative effects of various derivatives of 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol against different cancer cell lines.

Case Study: Antiproliferative Activity

A study investigated the antiproliferative effects of synthesized dithiocarbamate derivatives based on the diazabicyclo framework against several cancer cell lines:

Compound Cell Line IC50_{50} (µg/mL) Mechanism
9eCaSki (Cervical)28Induces apoptosis without necrosis
9eMDA-MB231 (Breast)18Caspase activation
9eSK-Lu-1 (Lung)20Selective tumor cell targeting

The results indicated that compound 9e exhibited significant antiproliferative activity across all tested cell lines while sparing normal human lymphocytes from necrotic effects .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Antitumor Agent : The ability to induce apoptosis in cancer cells positions it as a promising candidate for cancer therapy.
  • Antimicrobial Activity : Research is ongoing into its efficacy against bacterial and fungal pathogens.
  • Neurological Disorders : Preliminary studies suggest potential benefits in modulating neurotransmitter systems due to its interaction with nicotinic acetylcholine receptors.

ADME Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for compound 9e suggest favorable pharmacokinetic properties conducive to drug development .

Q & A

What are the optimal reaction conditions for synthesizing derivatives of 5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol?

Level: Basic
Answer:
A representative synthesis involves coupling (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives with pyridin-3-ol precursors under mild basic conditions. For example, using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 90°C for 16 hours achieved a yield of 53.7% . Key parameters include:

  • Solvent: Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution.
  • Base: K₂CO₃ facilitates deprotonation without side reactions.
  • Temperature: Prolonged heating (≥16 hours) improves conversion.

How does stereochemistry influence the catalytic activity of this compound in asymmetric organocatalysis?

Level: Advanced
Answer:
The (1S,4S)-stereochemistry of the diazabicycloheptane core induces chiral environments critical for enantioselective catalysis. In the Biginelli reaction, derivatives like (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr achieved 46% enantiomeric excess (ee) by stabilizing transition states via hydrogen bonding and steric effects . Strategies to enhance ee include:

  • Chiral auxiliaries: Introducing bulky substituents (e.g., phenylethyl groups) to amplify stereochemical control.
  • Counterion selection: Hydrobromide salts improve solubility and catalytic efficiency.

What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Level: Basic
Answer:
Comprehensive characterization requires:

  • 1H/13C NMR: To confirm regiochemistry and stereochemistry. For example, distinct proton signals for the bicyclic amine (δ 3.15–4.43 ppm) and pyridin-3-ol (δ 8.50 ppm) were observed .
  • Mass spectrometry: High-resolution MS validates molecular weight (e.g., C₁₁H₁₄BrFN₂ has a monoisotopic mass of 272.0324 Da) .
  • X-ray crystallography: Resolves absolute configuration in crystalline derivatives .

How do structural modifications of the pyridin-3-ol moiety affect biological target engagement?

Level: Advanced
Answer:
Substituents on the pyridine ring modulate binding affinity and selectivity. For instance:

  • Fluorophenyl groups: Enhance lipophilicity and receptor interactions, as seen in analogs with 10-fold increased affinity for α4β2-nACh receptors .
  • Electron-withdrawing groups (e.g., trifluoromethyl): Improve metabolic stability in KRAS-targeting derivatives .
    Table 1: Structure-Activity Trends in Derivatives
SubstituentBiological TargetEffectReference
4-Fluorophenylα4β2-nAChR↑ Binding affinity
TrifluoromethylKRAS↑ Metabolic stability

What catalytic applications are reported for this compound in multicomponent reactions?

Level: Basic
Answer:
The compound serves as an organocatalyst in the Biginelli reaction, synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Key findings include:

  • Yield optimization: 94% yield using 10 mol% catalyst in ethanol at reflux .
  • Substrate scope: Tolerates aromatic aldehydes and urea derivatives.

How can researchers reconcile discrepancies between in vitro and in vivo activity of derivatives?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Metabolic instability: Fluorinated analogs resist hepatic degradation better than non-fluorinated counterparts .
  • Stereochemical integrity: Ensure enantiopurity via chiral HPLC or asymmetric synthesis, as racemization in vivo reduces efficacy .
    Methodological recommendation:
  • Conduct stability studies in simulated biological fluids (e.g., plasma, S9 fractions) to predict in vivo behavior.

What protective group strategies are effective during the synthesis of bicyclic diamine intermediates?

Level: Advanced
Answer:

  • Boc protection: tert-Butoxycarbonyl (Boc) groups shield amines during coupling reactions. For example, tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate was used to prevent unwanted side reactions in peptide couplings .
  • Deprotection: HCl/dioxane or TFA cleanly removes Boc groups without degrading the bicyclic core .

What computational methods support the design of derivatives with improved pharmacokinetic properties?

Level: Advanced
Answer:

  • Molecular docking: Predicts binding modes to targets like MAO-B or 5-HT₆R. For instance, fluorophenyl derivatives showed favorable π-π stacking with MAO-B active sites .
  • QSAR models: Correlate logP values (<2.5) with enhanced blood-brain barrier penetration in neuroactive analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.